N-Desmethyl flumatinib

Drug Metabolism Metabolite Identification Reference Standard Characterization

N-Desmethyl flumatinib (M1) is the primary N-demethylated metabolite of the BCR-ABL tyrosine kinase inhibitor flumatinib, generated principally via CYP3A4-mediated oxidation. With a molecular formula of C₂₈H₂₇F₃N₈O and a molecular weight of 548.58 g/mol, it is distinguished from the parent drug by the absence of a methyl group on the piperazine ring.

Molecular Formula C28H27F3N8O
Molecular Weight 548.6 g/mol
CAS No. 1312165-54-0
Cat. No. B12761959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl flumatinib
CAS1312165-54-0
Molecular FormulaC28H27F3N8O
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C28H27F3N8O/c1-18-25(38-27-34-8-6-24(37-27)20-3-2-7-33-15-20)14-22(16-35-18)36-26(40)19-4-5-21(23(13-19)28(29,30)31)17-39-11-9-32-10-12-39/h2-8,13-16,32H,9-12,17H2,1H3,(H,36,40)(H,34,37,38)
InChIKeySYEWLYMVOLLTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Flumatinib (CAS 1312165-54-0) for Bioanalytical and QC Applications – Product Overview


N-Desmethyl flumatinib (M1) is the primary N-demethylated metabolite of the BCR-ABL tyrosine kinase inhibitor flumatinib, generated principally via CYP3A4-mediated oxidation [1]. With a molecular formula of C₂₈H₂₇F₃N₈O and a molecular weight of 548.58 g/mol, it is distinguished from the parent drug by the absence of a methyl group on the piperazine ring [2]. M1 is one of two major circulating metabolites identified in chronic myelogenous leukemia patients receiving flumatinib mesylate, alongside the amide hydrolysis product M3 [1]. The compound is employed as a reference standard for bioanalytical method development, pharmacokinetic profiling, and pharmaceutical impurity testing in both innovator and generic drug programs [3].

Why N-Desmethyl Flumatinib Cannot Be Substituted by Other Flumatinib Metabolites or In-Class Impurity Standards


Flumatinib generates over 34 metabolites in humans, yet only M1 (N-desmethyl flumatinib) retains pharmacological activity similar to the parent drug, while the more abundant M3 amide hydrolysis product is inactive [1]. This functional distinction means that substituting M1 with M3 or other oxidation metabolites in pharmacokinetic or pharmacodynamic studies would systematically underestimate the total active drug burden. Furthermore, the distinct LC-MS/MS fragmentation pattern of M1 (m/z 549→463) differs substantially from both flumatinib (m/z 563→463) and M3 (m/z 303→175), requiring a compound-specific reference standard for accurate quantification [2]. Regulatory filings under ANDA/NDA pathways also mandate impurity-specific characterization; a generic impurity standard cannot satisfy the structural identity, retention time, and mass spectrometric verification criteria that N-Desmethyl flumatinib uniquely fulfills [3].

Quantitative Evidence Guide: N-Desmethyl Flumatinib (1312165-54-0) vs. Closest Analogs and Alternatives


Metabolic Origin Confirmed by Synthetic Reference Standard vs. Other Flumatinib Metabolites

Among 34 flumatinib metabolites detected in human plasma, urine, and feces, only 7 primary metabolites—including N-desmethyl flumatinib (M1)—were unambiguously confirmed by comparison with synthetic reference standards [1]. This structural confirmation is absent for the majority of oxidation metabolites (M2-1, M2-4, M2-7, M2-9, M14) and secondary conjugates, which were identified solely by mass spectrometric inference without authenticated reference material [1]. M1 is thus the only circulating metabolite with dual confirmation of structural identity and pharmacological relevance.

Drug Metabolism Metabolite Identification Reference Standard Characterization

Pharmacological Activity of M1 vs. M3 (Amide Hydrolysis Product) — Active vs. Inactive Metabolite

N-Desmethyl flumatinib (M1) has been demonstrated to possess similar pharmacological properties to the parent drug flumatinib, whereas the amide hydrolysis product M3—which constitutes approximately 30% of the parent drug plasma concentration—is pharmacologically inactive [1]. In a clinical pharmacokinetic study in healthy subjects, M1 systemic exposure (AUC0–t) reached approximately 10% of that of flumatinib, yet its activity profile means this fraction contributes meaningfully to overall BCR-ABL inhibition [1]. M3, despite being present at roughly 3-fold higher concentrations than M1, contributes zero pharmacological activity [1].

Pharmacodynamics Metabolite Activity Profiling PK/PD Correlation

Distinct LC-MS/MS Parameters for Bioanalytical Differentiation from Flumatinib and M3

N-Desmethyl flumatinib requires a dedicated LC-MS/MS method for accurate quantification, as its precursor-to-product ion transition (m/z 549→463) differs from both flumatinib (m/z 563→463) and M3 (m/z 303→175) [1]. The validated method achieved linearity over 0.100–100 ng/mL for M1 using only 50 µL of plasma, with intra- and inter-day precision (RSD) below 9.8% and accuracy within ±6.0% [1]. This analytical specificity means that neither the parent drug reference standard nor the M3 reference standard can substitute for M1 in LC-MS/MS calibration.

Bioanalytical Chemistry LC-MS/MS Method Development Quantitative Pharmacology

Differential Impact of High-Fat Diet on M1 Systemic Exposure vs. Parent Drug

A high-fat meal differentially affects the systemic exposure of M1 compared to flumatinib. The LSGM ratio (high-fat diet/fasting) for M1 Cmax was 188.59% (90% CI: 145.29–244.79), compared to 281.65% (225.80–351.31) for flumatinib, indicating a less pronounced food effect on M1 [1]. The AUC0–t LSGM ratio for M1 was 163.94% vs. 167.43% for flumatinib, showing nearly equivalent impact on total exposure but distinctly different peak concentration behavior [1]. In contrast, the inactive M3 metabolite showed a substantially different food effect profile, with Cmax LSGM ratio of only 63.47% [1].

Clinical Pharmacokinetics Food Effect Drug-Drug Interaction

Regulatory Alignment for ANDA/NDA Impurity Profiling vs. Generic Impurity Standards

The N-Desmethyl Flumatinib reference standard is characterized to comply with USP, EMA, JP, and BP pharmacopoeial guidelines, and is supplied with a comprehensive Structure Elucidation Report (SER) to support regulatory filings [1]. This is in contrast to generic synthesis impurities (e.g., Flumatinib Impurity 1, Impurity 2) which represent chemical fragments or process-related contaminants that are not pharmacologically relevant circulating metabolites and lack the same level of metabolic pathway documentation [2]. The impurity standard is specifically validated for ANDA and NDA submissions, method validation, and QC release testing [1].

Pharmaceutical Quality Control ANDA/NDA Submission Impurity Reference Standard

N-Desmethyl Flumatinib (1312165-54-0): Primary Application Scenarios for Research and Industrial Procurement


Bioanalytical Method Development and Validation for Flumatinib Pharmacokinetic Studies

Laboratories developing LC-MS/MS methods for flumatinib therapeutic drug monitoring or bioequivalence studies require N-Desmethyl flumatinib as the M1 calibrator. The validated MRM transition (m/z 549→463) and linear range (0.100–100 ng/mL in 50 µL plasma) reported by Yang et al. (2012) [1] provide a directly transferable method framework. Procurement of the authenticated reference standard eliminates the risk of misidentification that would occur if the parent drug standard (m/z 563→463) or an unauthenticated metabolite standard were substituted.

Metabolite Activity Profiling in BCR-ABL Inhibitor Pharmacology Research

Investigators studying the contribution of active metabolites to flumatinib efficacy must quantify M1 separately from the pharmacologically inert M3. The finding that M1 retains pharmacological activity similar to flumatinib while constituting ~10% of parent plasma exposure [1] directly informs PK/PD modeling and may influence the interpretation of exposure-response relationships in CML patient populations. This is particularly relevant for studies evaluating flumatinib in patients with CYP3A4 polymorphism or drug-drug interaction susceptibility [2].

Pharmaceutical Quality Control and ANDA/NDA Impurity Specification Setting

Generic flumatinib manufacturers must establish impurity specifications that include the N-desmethyl metabolite as a known circulating impurity with pharmacological activity. The availability of a pharmacopoeia-aligned N-Desmethyl flumatinib reference standard with a comprehensive Structure Elucidation Report [1] enables compliance with ICH Q3A/Q3B requirements for impurity identification, qualification, and reporting thresholds. This standard is essential for method validation, system suitability testing, and batch release testing in both API and finished dosage form manufacturing [1].

Drug-Drug Interaction and Food-Effect Pharmacokinetic Studies

Clinical pharmacology studies evaluating CYP3A4 inhibitor or inducer effects on flumatinib disposition must independently measure M1 exposure, as demonstrated by Liu et al. (2023), where isavuconazole significantly altered flumatinib PK parameters (AUC, Cmax) without affecting M1 metabolism [1]. Similarly, food-effect studies require M1-specific quantification because the high-fat diet differentially impacts M1 Cmax (188.59% LSGM ratio) versus flumatinib Cmax (281.65% LSGM ratio) [2]. In both scenarios, reliance on parent drug data alone would mischaracterize the overall pharmacological exposure profile.

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